molecular formula C11H16N2O5 B1671110 Edoxudine CAS No. 15176-29-1

Edoxudine

Cat. No. B1671110
CAS RN: 15176-29-1
M. Wt: 256.25 g/mol
InChI Key: XACKNLSZYYIACO-DJLDLDEBSA-N
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Description

Edoxudine is an antiviral drug and an analog of thymidine, a nucleoside . It has shown effectiveness against the herpes simplex virus .


Synthesis Analysis

Edoxudine synthesis involves organopalladium intermediates . Mercuration of the 2’-deoxyuridine leads to the organometallic derivative; reaction of that with ethylene in the presence of dilithiopalladium tetrachloride gives the alkylation product .


Molecular Structure Analysis

Edoxudine has a molecular formula of C11H16N2O5 . Its average mass is 256.258 Da and its monoisotopic mass is 256.105927 Da .


Chemical Reactions Analysis

At antivirally active doses, Edoxudine is phosphorylated to a much greater extent by hepatitis-infected cells when compared to mock-infected cells . Once phosphorylated, Edoxudine is more highly incorporated into viral DNA than cellular DNA .


Physical And Chemical Properties Analysis

Edoxudine has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 60.5±0.3 cm3, and it has a polar surface area of 99 Å2 . Its polarizability is 24.0±0.5 10-24 cm3, and it has a molar volume of 184.4±3.0 cm3 .

Scientific Research Applications

Antiviral Applications

Edoxudine has been extensively evaluated for its antiviral efficacy, particularly against herpes simplex virus. Research demonstrates its potential in reducing viral shedding and accelerating the healing process in lesions caused by recurrent genital herpes. A notable study highlights its application as a topical treatment, showcasing significant reductions in lesion tenderness and viral shedding duration in patients, suggesting a promising role in managing herpes-related symptoms (Sacks et al., 1991).

Drug Formulation and Delivery

Edoxudine's incorporation into drug formulations has been investigated to enhance the delivery and efficacy of antiviral treatments. Research focusing on the penetration and action of Edoxudine in vitro and in vivo outlines its effectiveness when formulated in a gel base, especially when combined with urea to improve skin absorption and antiviral activity against herpes simplex virus type 1. This highlights its potential in formulating more effective antiviral topical treatments (Kaul et al., 1989).

Theranostic Applications

Advancements in cancer research have explored Edoxudine-based theranostics for targeted drug delivery systems. A study introduced a carboxylesterase-responsive theranostic molecule, EDOX, designed for the selective delivery of Doxorubicin to hepatocellular carcinoma cells. This approach underscores Edoxudine's role in developing cancer treatments with minimized side effects, providing a dual function of diagnosis and therapy in a single platform (Sharma et al., 2019).

Future Directions

A team from the University of Geneva discovered that Edoxudine weakens the protective surface of Klebsiella bacteria, making them easier to eliminate for immune cells . This finding suggests that Edoxudine could be a new weapon against antibiotic-resistant bacteria .

properties

IUPAC Name

5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACKNLSZYYIACO-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045890
Record name Edoxudine
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URL https://comptox.epa.gov/dashboard/DTXSID4045890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4), >38.4 mcg/ml
Record name SID855823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Edoxudine
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Edoxudine is a potent inhibitor of the replication of herpes simplex virus type 1 and 2. For the activation of this drug, the action of viral thymidine kinase is required to phosphorylate this molecule in order to form the 5'-monophosphate derivative. Then, it is needed to be further phosphorylated by cellular enzymes until the formation of the 5'-triphosphate derivative which is a competitive inhibitor of the viral-coded DNA polymerase. The advantage of edoxudine is that it is highly selective, this characteristic can be seen by its preferential phosphorylation in herpes-infected cells and its preferential incorporation into viral DNA.
Record name Edoxudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Edoxudine

CAS RN

15176-29-1
Record name Edoxudine
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Record name Edoxudine [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edoxudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Edoxudine
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Record name Edoxudine
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Record name EDOXUDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
SL Sacks, LD Tyrrell, D Lawee… - Journal of Infectious …, 1991 - academic.oup.com
Abstract Treatment for recurrent genital herpes using edoxudine 3% cream for 5 days was evaluated in 200 patients in a randomized, multicenter, double-blind, placebo-controlled, clinic…
Number of citations: 29 academic.oup.com
R Kaul, B Hempel, E De Clercq - Arzneimittel-forschung, 1989 - europepmc.org
The penetration of 5-ethyl-2'-deoxyuridine (edoxudine, Aedurid) from gel base with and without the addition of urea and other adjuvant has been studied in an in vitro model using …
Number of citations: 3 europepmc.org
S SL - J Infect Dis, 1991 - cir.nii.ac.jp
Randomized, doubleblinded placebo-controlled, clinic-initiated, Canadian multicenter trial of topical edoxudine 3.0% cream in the treatment of recurrent genital herpes, Canadian …
Number of citations: 0 cir.nii.ac.jp
EW Co, JP Henschke - … and Development: From Discovery to Late …, 2016 - ACS Publications
… edoxudine (for Herpes Simplex Virus), agents both approved by the FDA in 1969 (Figure 2). Though edoxudine … Cytarabine and edoxudine signaled the start of the nucleoside era for …
Number of citations: 3 pubs.acs.org
A Shaikh, S Tekale, S Wagh… - Biomedical …, 2020 - Wiley Online Library
Cardiovascular disease is one of the major causes of deaths worldwide. Increased arginase activity is associated with cardiovascular disease. The literature shows that plants are a …
S Podduturi, D Vemula, S Singothu… - Journal of Biomolecular …, 2023 - Taylor & Francis
… presence of Edoxudine during simulation. E8 residues which interacted with the Edoxudine are indicated with vertical bars. (E) The variations in the properties of Edoxudine during the …
Number of citations: 3 www.tandfonline.com
Y Bao, K Nakagawa, Z Yang, M Ikeda… - The journal of …, 2011 - academic.oup.com
The mammalian Hippo pathway is composed of mammalian Ste20-like (MST) kinases and large tumour suppressor (LATS) kinases. Upon the activation of the pathway, MST kinases …
Number of citations: 178 academic.oup.com
R Hamuy, B Berman - Drugs of Today (Barcelona, Spain: 1998), 1998 - europepmc.org
… have shown minimal therapeutic benefit, cidofovir has been successful in the treatment of acyclovir-resistant strains of HSV, and idoxuridine 15% in dimethyl sulfoxide, edoxudine and …
Number of citations: 23 europepmc.org
A Sharma, V Tiwari, R Sowdhamini - Journal of biosciences, 2020 - Springer
… In this effort, we have identified known antiviral compounds like Remdesivir and Edoxudine. Other drugs, like Esculin and Acarbose which are not antiviral, but are used as anti-…
Number of citations: 49 link.springer.com
A Morales-Bayuelo, J Sánchez-Márquez - F1000Research, 2023 - f1000research.com
… emtricitabine/edoxudine (0.9390) with an Euclidean distance of 14.4795 (see Table 4), emtricitabine/abacavir (0.9311) with an Euclidean distance of (16.2459) and edoxudine/acyclovir …
Number of citations: 1 f1000research.com

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